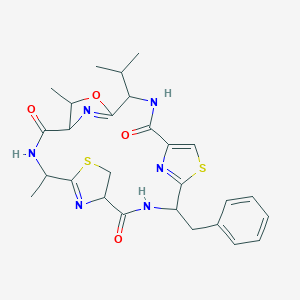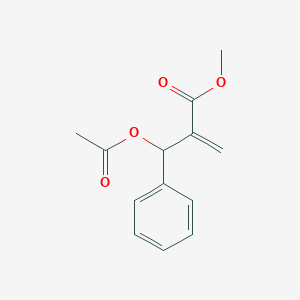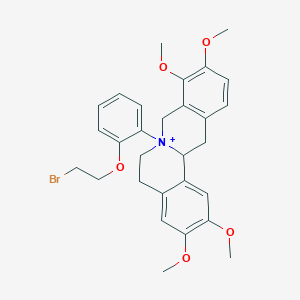
7-(Bromoethoxyphenyl)tetrahydropalmatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromoethoxyphenyl)tetrahydropalmatine (BEP) is a synthetic compound that belongs to the class of tetrahydroprotoberberine alkaloids. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
作用機序
The exact mechanism of action of 7-(Bromoethoxyphenyl)tetrahydropalmatine is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. 7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to act as a dopamine receptor antagonist, which may contribute to its analgesic and anti-addictive effects. It has also been shown to modulate the activity of the mu and delta opioid receptors, which may contribute to its analgesic and anti-addictive effects.
生化学的および生理学的効果
7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to have various biochemical and physiological effects in animal models and human clinical trials. It has been shown to reduce pain sensitivity and increase pain threshold in animal models of acute and chronic pain. It has also been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models of opioid addiction. In addition, 7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
7-(Bromoethoxyphenyl)tetrahydropalmatine has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on 7-(Bromoethoxyphenyl)tetrahydropalmatine, including further studies on its mechanism of action and potential therapeutic applications. One area of research could be the development of novel 7-(Bromoethoxyphenyl)tetrahydropalmatine derivatives with improved pharmacological properties and reduced toxicity. Another area of research could be the investigation of 7-(Bromoethoxyphenyl)tetrahydropalmatine as a potential treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Overall, 7-(Bromoethoxyphenyl)tetrahydropalmatine has shown promising results in preclinical and clinical studies, and further research is needed to fully understand its potential therapeutic applications.
合成法
7-(Bromoethoxyphenyl)tetrahydropalmatine can be synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then brominated and alkylated to form 7-(Bromoethoxyphenyl)tetrahydropalmatine. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a secondary amine to form a β-amino carbonyl intermediate, which is then brominated and reduced to form 7-(Bromoethoxyphenyl)tetrahydropalmatine.
科学的研究の応用
7-(Bromoethoxyphenyl)tetrahydropalmatine has been studied for its potential therapeutic applications in various areas, including pain management, addiction treatment, and neurological disorders. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. 7-(Bromoethoxyphenyl)tetrahydropalmatine has also been studied for its potential to treat opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models. In addition, 7-(Bromoethoxyphenyl)tetrahydropalmatine has been investigated for its potential to treat neurological disorders such as Parkinson's disease, as it has been shown to have neuroprotective effects and improve motor function in animal models.
特性
CAS番号 |
121447-96-9 |
|---|---|
製品名 |
7-(Bromoethoxyphenyl)tetrahydropalmatine |
分子式 |
C29H33BrNO5+ |
分子量 |
555.5 g/mol |
IUPAC名 |
7-[2-(2-bromoethoxy)phenyl]-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C29H33BrNO5/c1-32-26-10-9-19-15-24-21-17-28(34-3)27(33-2)16-20(21)11-13-31(24,18-22(19)29(26)35-4)23-7-5-6-8-25(23)36-14-12-30/h5-10,16-17,24H,11-15,18H2,1-4H3/q+1 |
InChIキー |
NPSIQLUTTDUDNB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
正規SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
同義語 |
7-(bromoethoxyphenyl)tetrahydropalmatine 7-BEBTP 7-bromoethoxybenzene-tetrahydropalmatine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




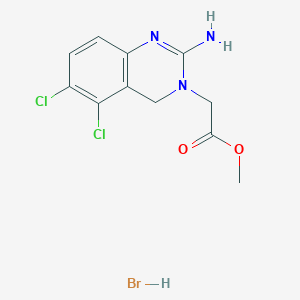

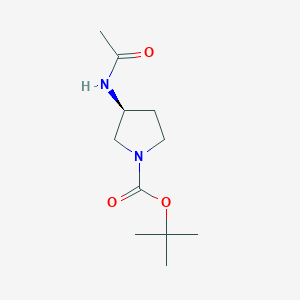
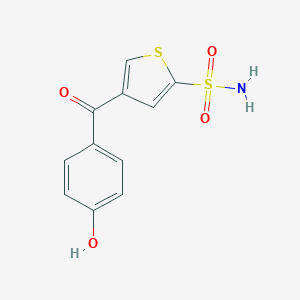
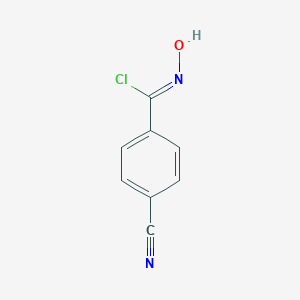
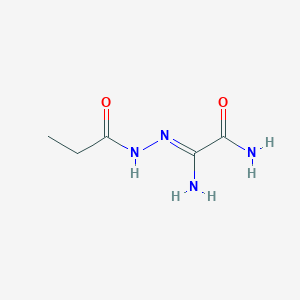
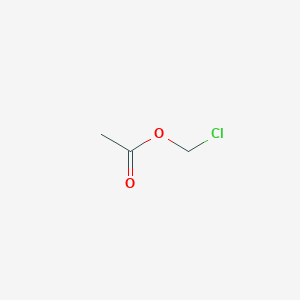
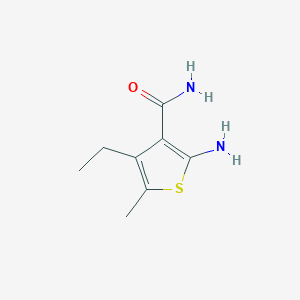
![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)


